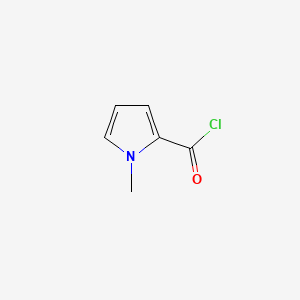

1-Methylpyrrole-2-carbonyl chloride

Descripción

The exact mass of the compound 1-Methylpyrrole-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylpyrrole-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrole-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYDZQJINHJNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383541 | |

| Record name | 1-methylpyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26214-68-6 | |

| Record name | 1-methylpyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrrole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpyrrole-2-carbonyl Chloride: A Technical Guide to Properties and Applications

Topic: 1-Methylpyrrole-2-carbonyl chloride: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1-Methylpyrrole-2-carbonyl chloride (CAS 26214-68-6) serves as a critical electrophilic intermediate in the synthesis of pyrrole-containing heterocycles. Unlike its benzene analogue (benzoyl chloride), this compound exhibits heightened reactivity and instability due to the electron-rich nature of the pyrrole ring. It is the structural linchpin in the synthesis of DNA-binding polyamides (such as netropsin and distamycin analogues), which are investigated for their ability to target specific genomic sequences. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and handling requirements for high-integrity research.

Chemical Profile and Physicochemical Properties[1][2][3][4][5][6][7][8]

Technical Note on CAS Registry: While the user query references CAS 16628-98-3, the definitive CAS registry number for 1-methylpyrrole-2-carbonyl chloride is 26214-68-6 . Researchers should verify their inventory, as similar CAS numbers often refer to the carboxylic acid precursor (CAS 6973-60-0) or the methyl ester.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 1-Methylpyrrole-2-carbonyl chloride |

| CAS Number | 26214-68-6 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Physical State | Liquid (often solidifies at low temps) or low-melting solid |

| Boiling Point | 72–74 °C at 10 mmHg; 84 °C at 15 mmHg |

| Refractive Index | |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |

| Stability | Moisture sensitive; prone to hydrolysis and dimerization |

| Storage | -20 °C, under Argon/Nitrogen, desiccated |

Synthesis and Preparation Logic

The preparation of 1-methylpyrrole-2-carbonyl chloride is typically achieved via the chlorination of 1-methylpyrrole-2-carboxylic acid. The choice of chlorinating agent is critical: Thionyl chloride (SOCl₂) is preferred over oxalyl chloride for scale-up due to ease of byproduct removal (SO₂ and HCl gases), though oxalyl chloride/DMF is superior for small-scale, high-purity applications where thermal degradation is a concern.

Mechanistic Insight

The electron-rich pyrrole ring makes the carbonyl carbon less electrophilic than in benzoyl chloride, yet the compound remains highly reactive. The N-methyl group prevents polymerization at the nitrogen but activates the ring towards electrophilic aromatic substitution at the 4- and 5-positions, necessitating controlled temperatures during synthesis to avoid self-acylation side products.

Visualization: Synthesis Workflow

Figure 1: Step-wise conversion of the carboxylic acid to the acid chloride via the chlorosulfite intermediate.

Experimental Protocols

Protocol A: Synthesis from Carboxylic Acid

Objective: Generate fresh acid chloride for immediate coupling.

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Ar/N₂) inlet.

-

Reagent Loading: Charge the flask with 1-Methylpyrrole-2-carboxylic acid (1.0 eq) .

-

Chlorination: Add Thionyl Chloride (SOCl₂) (2.0–5.0 eq) neat. Note: Excess SOCl₂ acts as the solvent.

-

Reaction: Heat to reflux (approx. 75–80 °C) for 3 hours. Monitor cessation of gas evolution (HCl/SO₂).

-

Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

-

Purification: Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride. The residue is usually pure enough for the next step.[1]

Protocol B: Amide Coupling (General Procedure)

Objective: Synthesize pyrrole-carboxamides (e.g., for DNA binding agents).

-

Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine , 2.5 eq) in anhydrous Dichloromethane (DCM) or DMF .

-

Addition: Dissolve the freshly prepared 1-methylpyrrole-2-carbonyl chloride (1.1 eq) in minimal DCM. Add this solution dropwise to the amine mixture at 0 °C .

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Reactivity & Applications in Drug Discovery

DNA Minor Groove Binders

The most significant application of this acid chloride is in the synthesis of polyamides that bind to the minor groove of DNA.

-

Mechanism: The N-methylpyrrole (Py) unit, when paired with another Py unit in the DNA groove, prefers A/T or T/A base pairs. When paired with N-methylimidazole (Im), the Py/Im pair distinguishes G/C from C/G.

-

Synthesis Role: 1-Methylpyrrole-2-carbonyl chloride is the monomer used to extend these polyamide chains (solid-phase or solution-phase synthesis).

Reactivity Logic: The "Activated" Carbonyl

Unlike alkyl acid chlorides, the conjugation with the pyrrole ring reduces the partial positive charge on the carbonyl carbon (resonance donation from the pyrrole nitrogen).

-

Implication: Reactions with weak nucleophiles (like anilines or electron-deficient amines) may require forcing conditions or activation catalysts (e.g., DMAP), although the acid chloride is generally reactive enough for standard amines.

Visualization: Polyamide Synthesis Logic

Figure 2: The role of the acid chloride in building sequence-specific DNA binding agents.

Safety and Handling Guidelines

Hazard Classification: Corrosive (Skin/Eye Damage), Moisture Sensitive, Lachrymator.

-

Moisture Exclusion: The compound hydrolyzes rapidly to release HCl gas. All glassware must be flame-dried. Syringes and needles should be used for transfer.

-

Storage: Long-term storage requires -20 °C conditions under an inert atmosphere (Argon). If the liquid turns dark brown/black, significant decomposition (polymerization) has occurred.

-

Neutralization: Spills should be treated with solid sodium bicarbonate or lime before water is introduced.

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Work exclusively in a fume hood.

References

-

Thermo Fisher Scientific. (2024). 1-Methylpyrrole-2-carbonyl chloride, 95% Product Specifications. Retrieved from

-

PubChem. (2024).[2] Compound Summary for CID 224558: 1-Methylpyrrole-2-carbonyl chloride. National Center for Biotechnology Information. Retrieved from

- Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry. (Contextual grounding for Polyamide synthesis).

- Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society. (Methodology for use of acid chloride in solid phase).

Sources

An In-depth Technical Guide to the Reactivity and Stability of 1-Methylpyrrole-2-carbonyl chloride

Abstract

1-Methylpyrrole-2-carbonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the highly reactive acyl chloride functional group appended to an electron-rich 1-methylpyrrole core. This combination allows for the facile construction of a diverse array of carboxamides, esters, and ketones, which are prominent scaffolds in pharmacologically active molecules and functional materials.[1][2][3] However, the same electronic features that make this reagent valuable also contribute to its significant reactivity and inherent instability, particularly its pronounced sensitivity to moisture. This guide provides a comprehensive analysis of the core principles governing the reactivity and stability of 1-methylpyrrole-2-carbonyl chloride, offering field-proven insights, detailed experimental protocols, and critical safety considerations for its effective use in research and development.

Core Physicochemical Properties and Stability Profile

Understanding the intrinsic properties of 1-Methylpyrrole-2-carbonyl chloride is fundamental to its successful application. The reagent is a solid powder, but its most defining characteristic is its high sensitivity to atmospheric moisture and water.[1][4]

| Property | Value | Source |

| CAS Number | 26214-68-6 | [4][5] |

| Molecular Formula | C₆H₆ClNO | [4][5] |

| Appearance | Powder | [4] |

| Key Hazard | Air and moisture sensitive; Reacts with water | [1] |

| Incompatibilities | Water, strong oxidizing agents, strong acids/bases, amines | [1][5] |

Hydrolytic Instability

The primary pathway for degradation is hydrolysis. As an acyl chloride, it reacts readily, often violently, with water to form the corresponding 1-methylpyrrole-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6][7] This reaction is typically irreversible and is the principal reason the compound must be handled under anhydrous conditions.

The causality for this high reactivity lies in the significant electrophilicity of the carbonyl carbon, which is aggressively attacked by nucleophilic water molecules. The presence of two highly electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon creates a strong dipole, making it an excellent target for nucleophiles.[6]

Thermal Stability

While stable at recommended storage temperatures, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), chlorine, and hydrogen chloride.[5]

Recommended Storage and Handling Protocol

To preserve its chemical integrity and ensure safety, a stringent storage and handling protocol is mandatory.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept in a cool, dry, and well-ventilated area, with freezer storage at -20°C being common practice to minimize degradation over time.[1] The storage area should be designated for corrosive and water-reactive materials.

-

Handling: All manipulations should be performed in a fume hood using inert atmosphere techniques (e.g., in a glovebox or using Schlenk lines).[8] Anhydrous solvents and reagents are critical for any reaction involving this compound to prevent premature hydrolysis and side reactions.

Synthesis and Electronic Structure

Synthesis Pathway

1-Methylpyrrole-2-carbonyl chloride is most commonly synthesized from its corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid. The conversion is a standard procedure for acid chloride formation, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: General workflow for nucleophilic acyl substitution.

Key Reactions and Applications

The versatility of this reagent is demonstrated by its reactions with various classes of nucleophiles.

Sources

- 1. 1-Methylpyrrole-2-carbonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. L18431.03 [thermofisher.com]

- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-pyrrole-2-carbonyl chloride AldrichCPR 26214-68-6 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to 1-Methylpyrrole-2-carbonyl chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methylpyrrole-2-carbonyl chloride, a key building block in modern organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical synthesis, detailed characterization, and diverse applications of this versatile reagent, emphasizing the underlying chemical principles and safety considerations.

Introduction: The Significance of the 1-Methylpyrrole Scaffold

The 1-methylpyrrole moiety is a privileged scaffold in numerous biologically active compounds and functional materials. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable component in the design of novel molecules. 1-Methylpyrrole-2-carbonyl chloride, as a reactive derivative, serves as a crucial intermediate for introducing this scaffold into more complex molecular architectures, particularly in the development of new therapeutic agents.[1]

Strategic Synthesis of 1-Methylpyrrole-2-carbonyl chloride

The synthesis of 1-Methylpyrrole-2-carbonyl chloride is a multi-step process that begins with the readily available starting material, 1-methylpyrrole. The overall synthetic strategy involves the introduction of a carbonyl group at the 2-position of the pyrrole ring, followed by conversion to the highly reactive acyl chloride.

Diagram 1: Overall Synthetic Pathway

Caption: A three-step synthesis of 1-Methylpyrrole-2-carbonyl chloride from 1-methylpyrrole.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole

The initial and critical step is the introduction of a formyl group (-CHO) onto the 2-position of the 1-methylpyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency and selectivity for electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3]

Mechanism Insight: The Vilsmeier reagent is a mild electrophile that attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde. The reaction's regioselectivity is governed by the electronic and steric properties of the pyrrole substrate.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

Caption: Formation of the Vilsmeier reagent and its reaction with 1-methylpyrrole.

Experimental Protocol: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry, inert atmosphere throughout the reaction.

-

Reagent Preparation: In the flask, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The mixture is stirred for an additional 10-15 minutes at 0°C. The formation of the Vilsmeier reagent may result in a colorless to pale yellow or orange solution.

-

Reaction with 1-Methylpyrrole: A solution of 1-methylpyrrole in a dry, inert solvent (e.g., dichloromethane) is added dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into ice-water. The solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-methyl-2-pyrrolecarboxaldehyde.[4]

Step 2: Oxidation of 1-Methyl-2-pyrrolecarboxaldehyde to 1-Methyl-2-pyrrolecarboxylic acid

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice for this substrate.[5]

Causality of Reagent Choice: Potassium permanganate is a strong oxidizing agent that can efficiently convert aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous basic solution. The choice of basic conditions helps to solubilize the permanganate and facilitates the reaction.

Experimental Protocol: Synthesis of 1-Methyl-2-pyrrolecarboxylic acid

-

Reaction Setup: 1-Methyl-2-pyrrolecarboxaldehyde is dissolved in a mixture of a suitable solvent (e.g., pyridine or acetone) and water.

-

Oxidation: A solution of potassium permanganate in water is added portion-wise to the stirred solution of the aldehyde at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate and by TLC.

-

Workup: Once the reaction is complete, the excess permanganate is quenched by the addition of a reducing agent (e.g., sodium bisulfite or ethanol). The resulting manganese dioxide precipitate is removed by filtration.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, which precipitates the carboxylic acid.

-

Purification: The precipitated 1-methyl-2-pyrrolecarboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Conversion of 1-Methyl-2-pyrrolecarboxylic acid to 1-Methylpyrrole-2-carbonyl chloride

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the clean nature of the reaction, where the byproducts are gaseous (SO₂ and HCl).[6][7]

Mechanism Insight: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.

Diagram 3: Conversion of Carboxylic Acid to Acyl Chloride

Caption: Chlorination of 1-Methyl-2-pyrrolecarboxylic acid using thionyl chloride.

Experimental Protocol: Synthesis of 1-Methylpyrrole-2-carbonyl chloride

-

Safety First: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl gas.

-

Reaction Setup: 1-Methyl-2-pyrrolecarboxylic acid is placed in a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reagent Addition: Thionyl chloride is added to the carboxylic acid. The reaction can be run neat or in an inert solvent like dichloromethane or toluene.[8] A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is gently heated to reflux for a few hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Purification: The excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude 1-Methylpyrrole-2-carbonyl chloride can be purified by vacuum distillation to yield a clear to yellow or brown liquid.[9] Due to its moisture sensitivity, it should be handled under an inert atmosphere.[10]

Characterization of 1-Methylpyrrole-2-carbonyl chloride

Accurate characterization of the synthesized 1-Methylpyrrole-2-carbonyl chloride is essential to confirm its identity and purity. The following table summarizes its key physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Clear colorless to yellow to brown liquid | [9] |

| Boiling Point | 72-74 °C at 10 mmHg | [10] |

| Refractive Index | 1.5670-1.5730 @ 20°C | [9] |

| CAS Number | 26214-68-6 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the three protons on the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretching vibration of an acyl chloride.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. The predicted monoisotopic mass is 143.0138 Da.[1]

Applications in Drug Discovery and Organic Synthesis

1-Methylpyrrole-2-carbonyl chloride is a valuable reagent for the synthesis of a wide range of compounds with potential biological activity. Its high reactivity allows for the facile formation of amides, esters, and ketones.

-

Synthesis of Amides: It is extensively used to prepare 5-(pyrrolylcarbonyl)- and 5-(imidazolylcarbonyl)pyrimidines, which are classes of compounds explored for their therapeutic potential.[10]

-

DNA Binding Agents: This acyl chloride is a key component in the synthesis of novel fluorescent, minor groove, and sequence-specific DNA binding polyamides.[10]

-

General Organic Synthesis: It serves as a versatile building block for introducing the 1-methyl-2-pyrroyl group into various organic molecules, enabling the exploration of new chemical space in drug discovery and materials science.

Safety, Handling, and Storage

1-Methylpyrrole-2-carbonyl chloride is an air and moisture-sensitive compound that reacts with water.[10] It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container under an inert gas.

-

Keep in a cool, dry, and well-ventilated area.

-

For long-term storage, it is recommended to store in a freezer at -20°C.[10]

-

Store away from water, moisture, bases, and oxidizing agents.[10]

Conclusion

1-Methylpyrrole-2-carbonyl chloride is a highly valuable and reactive intermediate in organic synthesis. Its preparation, while requiring careful execution of a multi-step sequence, provides access to a versatile building block for the construction of complex molecules with significant potential in medicinal chemistry and materials science. This guide provides the essential technical details and practical insights for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this important reagent in their scientific endeavors.

References

-

PubChem. (n.d.). 1-methyl-1h-pyrrole-2-carbonyl chloride. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 1-Methylpyrrole-2-carbonyl chloride, 95%. Retrieved from [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carbonyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]

- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.

-

YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]

-

Baxendale Group. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Retrieved from [Link]

-

YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

Reddit. (n.d.). Vilsmeier-Haack formilation help. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 1H-Pyrrole-2-acetonitrile, 1-methyl-. Retrieved from [Link]

Sources

- 1. PubChemLite - 1-methyl-1h-pyrrole-2-carbonyl chloride (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-Methylpyrrole-2-carbonyl chloride, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 1-Methylpyrrole-2-carbonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Technical Master Guide: 1-Methylpyrrole-2-carbonyl Chloride

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

1-Methylpyrrole-2-carbonyl chloride (CAS: 26214-68-6) is a high-value electrophilic intermediate, primarily utilized in the synthesis of sequence-specific DNA-binding polyamides . Structurally, it serves as the activated acyl donor for introducing the N-methylpyrrole (Py) unit, which—when paired with N-methylimidazole (Im) or another Py unit—forms the recognition code for reading the minor groove of DNA.

Unlike standard acid chlorides, this heterocyclic derivative exhibits unique electronic properties due to the electron-rich pyrrole ring, which reduces the electrophilicity of the carbonyl carbon compared to simple benzoyl chlorides. Consequently, its handling requires precise control over moisture exclusion and activation protocols to prevent hydrolysis to the parent acid (1-methylpyrrole-2-carboxylic acid) or dimerization.

Physicochemical Profile

The following data aggregates experimental values essential for process design and handling.

| Property | Value / Description |

| CAS Number | 26214-68-6 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Physical State | Low-melting solid or semi-solid (often supplied as a crystalline powder or fused mass) |

| Boiling Point | 72–74 °C at 10 mmHg (Vacuum Distillation recommended) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, DMF, THF; reacts violently with water/alcohols.[1] |

| Stability | Moisture sensitive; hydrolyzes to carboxylic acid and HCl. Store under Argon/Nitrogen at -20°C. |

| Reactivity Class | Acylating agent; susceptible to nucleophilic acyl substitution. |

Synthetic Utility & Mechanism

The primary utility of 1-Methylpyrrole-2-carbonyl chloride lies in Nucleophilic Acyl Substitution . In the context of polyamide synthesis, it reacts with aromatic amines (e.g., the amino group of a growing polyamide chain on solid support) to form an amide bond.

Mechanistic Insight: Electronic Deactivation

The pyrrole nitrogen's lone pair participates in resonance with the aromatic ring, making the ring electron-rich. However, this electron density can also donate into the carbonyl system (though less effectively than in amides), slightly reducing the electrophilicity of the carbonyl carbon relative to electron-deficient aromatics.

-

Implication: Higher temperatures or stronger bases (e.g., DIEA) are often required compared to aliphatic acid chlorides.

-

Risk: The electron-rich ring makes the 4- and 5-positions susceptible to electrophilic attack if highly reactive activating agents are used in excess.

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the conversion of the parent acid to the chloride and its subsequent coupling.

Caption: Activation of the carboxylic acid via Oxalyl Chloride/DMF to the acid chloride, followed by amide coupling.

Experimental Protocols

Protocol A: Synthesis from 1-Methylpyrrole-2-carboxylic Acid

Rationale: Commercial stocks often degrade. Fresh synthesis ensures high coupling efficiency in solid-phase peptide synthesis (SPPS). The oxalyl chloride method is preferred over thionyl chloride to avoid difficult-to-remove sulfur impurities.

Reagents:

-

1-Methylpyrrole-2-carboxylic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

DMF (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and an inert gas inlet (Argon).

-

Dissolution: Suspend 1-methylpyrrole-2-carboxylic acid in anhydrous DCM (approx. 5 mL per mmol).

-

Activation: Cool the suspension to 0°C. Add oxalyl chloride dropwise via syringe.

-

Catalysis: Add 1 drop of anhydrous DMF. Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The solution should become clear and homogeneous.

-

Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Chase: Co-evaporate with anhydrous toluene (2x) to remove trace HCl.

-

Result: The residue is the crude acid chloride (usually a yellow/tan solid or oil), sufficiently pure for immediate coupling.

Protocol B: Solid-Phase Coupling (Boc-Chemistry Strategy)

Context: This is the standard cycle for synthesizing DNA-binding polyamides (e.g., Distamycin analogs).

Reagents:

-

Resin-bound amine (e.g., Boc-β-Ala-PAM resin, deprotected)

-

1-Methylpyrrole-2-carbonyl chloride (generated in situ or dissolved fresh)

-

DIEA (Diisopropylethylamine)

-

DMF (Solvent)

Workflow:

-

Deprotection: Treat resin with 80% TFA/DCM to remove Boc group; wash with DCM and DMF.

-

Neutralization: Wash resin with 10% DIEA/DMF.

-

Coupling:

-

Dissolve Acid Chloride (3-4 equivalents relative to resin loading) in minimal DMF.

-

Add DIEA (4-5 equivalents).

-

Add solution to the resin vessel.

-

-

Incubation: Shake at room temperature for 45–60 minutes.

-

Validation: Perform a Kaiser test (ninhydrin). Note: For aromatic amines, the Kaiser test may be less sensitive; a chloranil test is often preferred.

Case Study: DNA Recognition

The 1-methylpyrrole unit is a "spacer" that tolerates A·T and T·A base pairs but sterically clashes with the exocyclic amine of Guanine in the minor groove.

Recognition Code:

-

Py/Py Pair: Targets A·T or T·A.

-

Im/Py Pair: Targets G·C.

-

Py/Im Pair: Targets C·G.

The acid chloride is the critical reagent for installing these "Py" units sequentially.

Caption: Logic gate mechanism for DNA sequence recognition using Pyrrole (Py) and Imidazole (Im) units.[2]

Safety & Handling Standards

Critical Warning: 1-Methylpyrrole-2-carbonyl chloride releases HCl gas upon contact with moisture.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon) at -20°C.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work exclusively in a fume hood.

-

Quenching: Quench excess reagent with methanol (forms the methyl ester) or aqueous sodium bicarbonate solution slowly to neutralize acid.

-

Incompatibility: Violent reaction with water, alcohols, and strong bases.

References

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[3] Journal of the American Chemical Society, 118(26), 6141–6146.

-

Thermo Fisher Scientific. (n.d.). 1-Methylpyrrole-2-carbonyl chloride Product Information. Thermo Scientific Chemicals.

-

PubChem. (n.d.).[4] 1-Methylpyrrole-2-carbonyl chloride (Compound Summary). National Library of Medicine.

-

Wurtz, N. R., & Dervan, P. B. (2000). Synthesis of Polyamides Using an Fmoc-Protection Strategy.[2] Chemistry & Biology, 7(3), 153-161. (Demonstrates alternative coupling strategies).

Sources

- 1. echemi.com [echemi.com]

- 2. Programmable pyrrole-imidazole polyamides: A potent tool for DNA targeting [html.rhhz.net]

- 3. Highly efficient synthesis of DNA-binding polyamides using a convergent fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Streamlined Synthesis of Novel Amides using 1-Methylpyrrole-2-carbonyl chloride for Drug Discovery

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker and pharmacophore in drug design. Consequently, robust and efficient methods for amide bond formation are among the most frequently utilized reactions in drug discovery and development.[1][2] While numerous coupling reagents exist, the use of highly reactive acyl chlorides provides a direct and often high-yielding route to amide synthesis.[][4]

This application note provides a detailed guide to the synthesis of amides using 1-Methylpyrrole-2-carbonyl chloride. The pyrrole moiety is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7] By employing 1-Methylpyrrole-2-carbonyl chloride, researchers can readily incorporate this valuable heterocyclic motif into new chemical entities, facilitating the exploration of novel therapeutic agents.

This document offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, troubleshooting advice, and essential safety precautions tailored for researchers, chemists, and professionals in the field of drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between 1-Methylpyrrole-2-carbonyl chloride and an amine proceeds via a classic nucleophilic acyl substitution mechanism.[8][9] The high electrophilicity of the carbonyl carbon in the acyl chloride makes it highly susceptible to attack by nucleophiles like primary and secondary amines.

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 1-Methylpyrrole-2-carbonyl chloride. This addition step breaks the carbonyl π-bond, forming a tetrahedral intermediate.[8]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as triethylamine or an excess of the amine reactant) to yield the neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[][10] This final step is crucial as it neutralizes the hydrogen chloride generated, preventing it from forming an unreactive ammonium salt with the starting amine.[10]

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocol: General Procedure

This protocol provides a reliable method for the synthesis of N-substituted-1-methylpyrrole-2-carboxamides. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of 1-Methylpyrrole-2-carbonyl chloride.[11]

Materials and Equipment

-

Reagents:

-

1-Methylpyrrole-2-carbonyl chloride (95% or higher)

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Stirring plate with cooling capabilities (ice bath)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

-

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask, add the desired amine (1.0 eq.).

-

Dissolve the amine in anhydrous DCM (approx. 0.1-0.5 M concentration).

-

Add the tertiary amine base (e.g., TEA, 1.2 eq.).

-

Cool the stirring solution to 0 °C using an ice-water bath.

-

-

Addition of Acyl Chloride:

-

In a separate dry vial, prepare a solution of 1-Methylpyrrole-2-carbonyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

-

Slowly add the acyl chloride solution dropwise to the cold, stirring amine solution over 5-10 minutes. The reaction can be exothermic, so slow addition is critical to control the temperature.[]

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.[12]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting amine.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and HCl salt).

-

Deionized water.

-

Brine (to aid in phase separation and remove bulk water).

-

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

-

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1-Methylpyrrole-2-carbonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 12. Amide Synthesis [fishersci.it]

Application Notes and Protocols for Esterification Reactions with 1-Methylpyrrole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters of 1-methylpyrrole-2-carboxylic acid are valuable structural motifs in medicinal chemistry and materials science. The inherent properties of the 1-methylpyrrole scaffold, including its aromaticity, hydrogen bonding capabilities, and electronic characteristics, make it a privileged core in the design of novel bioactive molecules and functional organic materials. The ester functionality provides a versatile handle for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

1-Methylpyrrole-2-carbonyl chloride serves as a highly reactive and efficient precursor for the synthesis of these esters. Its enhanced electrophilicity compared to the parent carboxylic acid allows for rapid and high-yielding esterification reactions under mild conditions, often with a broad range of alcohol substrates. This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for the successful esterification of 1-Methylpyrrole-2-carbonyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of 1-Methylpyrrole-2-carbonyl chloride with an alcohol proceeds via a classic nucleophilic acyl substitution mechanism. This two-step addition-elimination pathway is highly efficient due to the excellent leaving group ability of the chloride ion.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: A weak base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed. This prevents the protonation of the alcohol nucleophile and drives the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism for the esterification of 1-Methylpyrrole-2-carbonyl chloride.

Preparation of 1-Methylpyrrole-2-carbonyl chloride

Prior to esterification, 1-Methylpyrrole-2-carbonyl chloride is typically prepared from the corresponding carboxylic acid. A common and effective method involves the use of oxalyl chloride or thionyl chloride.

Protocol: Synthesis of 1-Methylpyrrole-2-carbonyl chloride

-

To a solution of 1-methylpyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 1-Methylpyrrole-2-carbonyl chloride is often used immediately in the next step without further purification.

Experimental Protocols for Esterification

General Considerations

-

Safety: 1-Methylpyrrole-2-carbonyl chloride is a reactive and corrosive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with moisture, so an inert atmosphere (nitrogen or argon) is recommended.

-

Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are suitable for these reactions.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl produced during the reaction. Typically, 1.1 to 1.5 equivalents of the base are used.

-

Temperature: Most reactions can be initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

Protocol 1: Esterification with Primary and Secondary Alcohols

This protocol is generally applicable to a wide range of primary and secondary alcohols.

Materials:

-

1-Methylpyrrole-2-carbonyl chloride

-

Primary or secondary alcohol

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-Methylpyrrole-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired ester.

Protocol 2: Esterification with Tertiary Alcohols

The esterification of sterically hindered tertiary alcohols is more challenging and may require more forcing conditions.

Key Modifications from Protocol 1:

-

Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

-

Reaction Temperature and Time: The reaction may require heating to reflux in a solvent like THF or 1,2-dichloroethane (DCE) for an extended period (12-24 hours).

-

Stoichiometry: A slight excess of the acyl chloride (1.2-1.5 eq) may be necessary to drive the reaction to completion.

Protocol 3: Esterification with Phenols

Phenols are less nucleophilic than aliphatic alcohols, and their esterification may require modified conditions.

Key Modifications from Protocol 1:

-

Base: A stronger base, such as pyridine, is often preferred over triethylamine.

-

Activation of Phenol: For less reactive phenols, it can be advantageous to first deprotonate the phenol with a base like sodium hydride (NaH) to form the more nucleophilic phenoxide before adding the acyl chloride. This procedure must be carried out with extreme care due to the flammable nature of hydrogen gas produced.

-

Reaction Temperature: Gentle heating (40-60 °C) may be required to achieve a reasonable reaction rate.

Data Presentation

| Alcohol Type | Stoichiometry (Alcohol:Acyl Chloride:Base) | Catalyst | Temperature | Typical Reaction Time | Expected Yield |

| Primary | 1 : 1.1 : 1.2 | None | 0 °C to RT | 1-3 hours | >90% |

| Secondary | 1 : 1.1 : 1.2 | None | 0 °C to RT | 2-6 hours | 70-90% |

| Tertiary | 1 : 1.2 : 1.5 | DMAP (cat.) | RT to Reflux | 12-24 hours | 40-70% |

| Phenol | 1 : 1.1 : 1.2 (Pyridine) | None | RT to 50 °C | 4-12 hours | 60-85% |

Experimental Workflow and Troubleshooting

Caption: General experimental workflow for the esterification of 1-Methylpyrrole-2-carbonyl chloride.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive acyl chloride (hydrolyzed).- Poor quality solvent (contains water).- Insufficiently nucleophilic alcohol. | - Prepare fresh acyl chloride before use.- Use freshly dried, anhydrous solvents.- For tertiary alcohols or phenols, use modified protocols (add DMAP, heat, use a stronger base). |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Stoichiometry imbalance. | - Extend the reaction time.- Gently heat the reaction mixture.- Ensure accurate measurement of reagents. |

| Formation of Side Products | - Presence of water leading to hydrolysis of the acyl chloride to the carboxylic acid.- Reaction of the base with the acyl chloride. | - Maintain strict anhydrous conditions.- Use a non-nucleophilic base like triethylamine or pyridine. |

References

-

PrepChem.com. Synthesis of Methyl 1-Methylpyrrole-2-carboxylate. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

National Center for Biotechnology Information. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. [Link]

Technical Guide: 1-Methylpyrrole-2-carbonyl Chloride as an Acylating Agent

Executive Summary & Chemical Profile[1][2]

1-Methylpyrrole-2-carbonyl chloride is a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of DNA-binding polyamides (e.g., Distamycin analogues), kinase inhibitors, and anti-tubercular agents (MmpL3 inhibitors).

While structurally simple, this reagent presents unique handling challenges due to the electronic nature of the pyrrole ring. Unlike benzoyl chloride, the electron-rich N-methylpyrrole moiety acts as a strong resonance donor. This increases the electron density at the carbonyl carbon relative to benzene analogs, slightly modulating its electrophilicity while simultaneously making the ring itself susceptible to oxidative degradation if mishandled.

Chemical Specifications

| Property | Specification |

| CAS Number | 5555-75-9 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Physical State | Low-melting solid or oil (often darkens on storage) |

| Reactivity Class | Acid Chloride (Moisture Sensitive) |

| Storage | -20°C, under Argon/Nitrogen, desiccated |

Mechanistic Insight: The "Push-Pull" Electronic Effect

To optimize reactions with this reagent, one must understand the competition between the acyl chloride functionality and the pyrrole ring.

-

Resonance Donation (+M Effect): The nitrogen lone pair in the pyrrole ring donates electron density into the ring system and, by extension, toward the carbonyl group.

-

Electrophilicity: While the chloride withdraws electron density (-I effect), the resonance donation from the pyrrole nitrogen renders the carbonyl carbon less electrophilic than a standard benzoyl chloride.

-

Implication: Reactions with sterically hindered amines may require longer reaction times or stronger activation (e.g., DMAP catalysis) compared to simple benzoylations.

-

-

Stability: The electron-rich ring makes the compound prone to oxidative polymerization ("tarring") upon exposure to air and light.

DOT Diagram: Mechanistic Pathway of Amidation

[2][4]

Protocol A: In Situ Generation (Recommended)

Commercial samples of 1-methylpyrrole-2-carbonyl chloride frequently degrade to the carboxylic acid or dimerize upon shipping/storage. For high-stakes GMP or late-stage synthesis, fresh generation from the acid is the gold standard.

Reagents Required[1][2][5][6][7][8]

-

Starting Material: 1-Methylpyrrole-2-carboxylic acid (CAS: 6973-60-0).

-

Activator: Oxalyl Chloride (preferred over Thionyl Chloride for milder byproduct removal).

-

Catalyst: DMF (anhydrous).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an inert gas inlet (Ar/N₂).

-

Dissolution: Charge 1-Methylpyrrole-2-carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

-

Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops per mmol of acid).

-

Why: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium species), which is the active chlorinating agent, significantly accelerating the reaction.

-

-

Activation: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Isolation (Critical): Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Note: Do not heat above 30°C.

-

Result: The residue is the fresh acid chloride, ready for immediate coupling (Protocol B).

-

Protocol B: Amide Coupling (General Procedure)

This protocol describes the coupling of the (freshly prepared) acid chloride with a primary or secondary amine.

Reagents

-

Electrophile: 1-Methylpyrrole-2-carbonyl chloride (freshly prepared residue from Protocol A).

-

Nucleophile: Target Amine (1.0 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv).

-

Solvent: Anhydrous DCM.

Workflow Diagram

Detailed Steps

-

Preparation: Redissolve the acid chloride residue (from Protocol A) in anhydrous DCM (to ~0.2 M).

-

Base Addition: Add DIPEA (2.5 equiv) to the solution. The solution may darken slightly; this is normal for pyrroles.

-

Coupling:

-

Cool the mixture to 0°C.

-

Add the Amine (dissolved in minimal DCM) dropwise.

-

Scientific Rationale: Slow addition at low temperature prevents double-acylation or polymerization of the electron-rich pyrrole ring.

-

-

Reaction: Warm to room temperature. Stir for 2–16 hours.

-

Validation: Monitor by TLC (typically 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine mass and appearance of [M+H]+ corresponding to Product.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (weak base prevents hydrolysis of sensitive amides).

-

Extract with DCM (3x).

-

Wash combined organics with 1M HCl (if product is not basic) to remove excess amine/DIPEA, then Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh Oxalyl Chloride. Switch to in situ generation (Protocol A). |

| Black Tar Formation | Oxidative Polymerization | Perform reaction under strict Argon atmosphere. Exclude light. Do not heat above 40°C. |

| Incomplete Reaction | Low Electrophilicity | The pyrrole ring deactivates the carbonyl. Add DMAP (0.1 equiv) as a nucleophilic catalyst to form the reactive N-acylpyridinium intermediate. |

| Side Products | Dimerization | Keep concentration dilute (0.1 M). Add acid chloride slowly to the amine (inverse addition) if the amine is valuable. |

References

-

Chemical Identity: PubChem. 1-Methylpyrrole-2-carbonyl chloride (Compound). National Library of Medicine. [Link]

-

Medicinal Application (Anti-TB): Li, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. J. Med. Chem. [Link]

-

Medicinal Application (DNA Binding): Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry. [Link]

-

Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for Acyl Chloride mechanism).

- Alternative Activation: Cozzi, P. (2006). Pyrrole-2-carboxylic acid derivatives. Patent WO2006000000.

Sources

Application Notes and Protocols for Acylation with 1-Methylpyrrole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 1-Methylpyrrole-2-carbonyl chloride

1-Methylpyrrole-2-carbonyl chloride is a versatile acylating agent, valued in organic synthesis for the introduction of the 1-methylpyrrole-2-carbonyl moiety into a diverse range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science, appearing in various biologically active compounds and functional materials. The electron-rich nature of the pyrrole ring and the reactivity of the acyl chloride group make it a unique building block for creating complex molecular architectures.

This guide provides a comprehensive overview of the protocols for acylation reactions using 1-Methylpyrrole-2-carbonyl chloride, covering the acylation of amines, alcohols, and arenes. It delves into the underlying reaction mechanisms, provides detailed experimental procedures, and offers insights into troubleshooting and safety considerations.

Synthesis of 1-Methylpyrrole-2-carbonyl chloride

The starting material for many acylation reactions is the corresponding acyl chloride. 1-Methylpyrrole-2-carbonyl chloride is typically prepared from 1-methyl-2-pyrrolecarboxylic acid. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of oxalyl chloride in a solvent like dichloromethane at room temperature is a common and effective method, often proceeding in quantitative yield.[1]

Core Acylation Reactions and Mechanisms

The primary reactivity of 1-methylpyrrole-2-carbonyl chloride lies in its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The two main classes of reactions are nucleophilic acyl substitution with heteroatom nucleophiles (amines and alcohols) and electrophilic aromatic substitution (Friedel-Crafts acylation).

Acylation of Amines and Alcohols: A Nucleophilic Addition-Elimination Pathway

The reaction of 1-methylpyrrole-2-carbonyl chloride with primary or secondary amines and alcohols proceeds through a well-established nucleophilic addition-elimination mechanism.[2][3] The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and deprotonation to yield the final acylated product (an amide or an ester).

dot digraph "Acylation_of_Amines_and_Alcohols" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} caption: "Mechanism of Amine and Alcohol Acylation"

Friedel-Crafts Acylation: Electrophilic Aromatic Substitution

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 1-methylpyrrole-2-carbonyl chloride can acylate aromatic and heteroaromatic rings through a Friedel-Crafts acylation reaction.[4][5][6][7][8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the acylated aromatic compound. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting arene, which prevents over-acylation.[5][7]

dot digraph "Friedel_Crafts_Acylation" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} caption: "Mechanism of Friedel-Crafts Acylation"

Experimental Protocols

The following are detailed, step-by-step methodologies for the three main types of acylation reactions with 1-methylpyrrole-2-carbonyl chloride.

Protocol 1: Acylation of a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of N-phenyl-1-methyl-1H-pyrrole-2-carboxamide.

Materials:

-

1-Methylpyrrole-2-carbonyl chloride

-

Aniline

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 1-methylpyrrole-2-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess base.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-phenyl-1-methyl-1H-pyrrole-2-carboxamide.

Protocol 2: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol outlines the synthesis of benzyl 1-methyl-1H-pyrrole-2-carboxylate.

Materials:

-

1-Methylpyrrole-2-carbonyl chloride

-

Benzyl alcohol

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Diethyl ether (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 1-methylpyrrole-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the alcohol solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude ester by column chromatography on silica gel.

Protocol 3: Friedel-Crafts Acylation of an Arene (e.g., Anisole)

This protocol describes the synthesis of (4-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone.

Materials:

-

1-Methylpyrrole-2-carbonyl chloride

-

Anisole

-

Aluminum chloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

-

Ice, water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Ice bath

Procedure:

-

Reaction Setup: To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 1-methylpyrrole-2-carbonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

-

Formation of Acylium Ion: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Arene: Add anisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl with vigorous stirring. This is a highly exothermic process.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Substrate Scope and Reaction Conditions

The following table summarizes various acylation reactions using 1-methylpyrrole-2-carbonyl chloride and related systems, providing an overview of the reaction conditions and yields.

| Entry | Nucleophile/Arene | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pyridine | DCM | 0 to RT | 3 | ~90 (Est.) | [9][10] |

| 2 | Benzyl alcohol | Pyridine | DCM | 0 to RT | 3 | ~95 (Est.) | [7] |

| 3 | Phenol | NaOH | Dioxane/H₂O | RT | 2 | ~85 (Est.) | [11][12] |

| 4 | Anisole | AlCl₃ | DCM | 0 to RT | 4 | ~80 (Est.) | [6] |

| 5 | N-Methylpyrrole | DBN (15 mol%) | Toluene | 110 | 4 | 73 | [3] |

| 6 | 3',5'-O-bis(TBDMS)deoxycytidine | Pyridine | CH₂Cl₂ | RT | 2 | High | [13] |

Yields are estimated based on typical reactions of this type and may vary.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive acyl chloride (hydrolyzed). | Ensure 1-methylpyrrole-2-carbonyl chloride is fresh or properly stored under inert conditions. Prepare it fresh if necessary. |

| Insufficiently reactive nucleophile. | For less reactive nucleophiles (e.g., hindered alcohols, electron-poor anilines), consider using a stronger base (e.g., DMAP as a catalyst with triethylamine) or higher reaction temperatures. | |

| Deactivated arene (for Friedel-Crafts). | Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings. | |

| Multiple Products/Side Reactions | Reaction with solvent. | Use non-nucleophilic, aprotic solvents (e.g., DCM, THF, toluene). |

| Over-acylation (less common in Friedel-Crafts). | Use a 1:1 stoichiometry of arene to acylating agent. | |

| Side reactions on the pyrrole ring. | Under strongly acidic conditions (Friedel-Crafts), the pyrrole ring can be susceptible to polymerization. Maintain low temperatures during the addition of reagents. | |

| Difficult Purification | Product is an oil. | Consider conversion to a crystalline derivative for purification, if feasible. High-vacuum distillation (Kugelrohr) for thermally stable oils. |

| Co-eluting impurities. | Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). |

Safety and Handling

-

1-Methylpyrrole-2-carbonyl chloride is an acyl chloride and should be handled with care. It is corrosive and reacts with water and other protic solvents, releasing HCl gas.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the acyl chloride.

-

The quenching of Friedel-Crafts reactions with water/ice is highly exothermic and should be performed cautiously with adequate cooling.

References

-

Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Pearson+. (n.d.). Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction set up for un-catalyzed esterification of alcohols. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Anderson, J. C., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1875. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]

-

Smith, A. B., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(7), 1556–1559. [Link]

-

MDPI. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

-

ResearchGate. (n.d.). Synthesis and reactions with N -nucleophiles of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-